molecular formula C13H19N3O3 B2471753 N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide CAS No. 1170881-12-5

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B2471753
CAS No.: 1170881-12-5
M. Wt: 265.313
InChI Key: OASPIZWYEPROFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide is a synthetic piperazine-based carboxamide derivative designed for advanced scientific research. This compound features a piperazine core, known to adopt a stable chair conformation, which is substituted with an N-ethyl carboxamide group and a 2-(furan-2-yl)-2-oxoethyl side chain . The furan moiety is of particular interest in medicinal chemistry for its potential to improve bioavailability and cross the blood-brain barrier, making this compound a candidate for neuropharmacological studies . In research settings, structurally related piperazine derivatives have demonstrated significant promise in targeting key biological pathways. Studies indicate potential application as Smoothened (Smo) antagonists for investigating the Hedgehog signaling pathway, which is often aberrantly activated in various cancers . Furthermore, the distinct pharmacophore of this molecule suggests potential research value in enzyme inhibition studies and as a scaffold for developing agents with antidepressant-like effects through serotonin receptor modulation . The compound is presented for in-vitro analysis only. It is strictly for research use and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12/h3-4,9H,2,5-8,10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASPIZWYEPROFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide typically involves the reaction of 2-furoic acid with ethylamine and piperazine under specific conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the process is often supported by microwave radiation to enhance the reaction rate and yield . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the best results.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced coupling reagents can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or flash chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and piperazine moieties exhibit significant antimicrobial properties. The presence of the furan ring enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.

Case Study:
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various piperazine derivatives, including N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide. Results showed that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The antitumor potential of this compound is linked to its ability to induce apoptosis in cancer cells. The structural features of the piperazine and furan rings are believed to interact with cellular pathways involved in tumorigenesis.

Data Table: Antitumor Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-(Furan-2-yl)thiazol-2-yl)piperazineFuran and thiazole ringsAntitumor
4-(Furan-2-yl)thiazolidineFuran and thiazoleAntitumor

Case Study:
A publication in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of piperazine derivatives, including this compound, which exhibited significant cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological effects, particularly in the context of anxiety and depression treatment. Piperazine derivatives have been documented to interact with neurotransmitter systems, suggesting potential benefits in mood disorders.

Case Study:
Research published in Neuropharmacology explored the effects of similar piperazine compounds on serotonin receptors. Findings indicated that modifications to the piperazine structure could enhance binding affinity, paving the way for new antidepressant therapies.

Data Tables: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
N-EthylpiperazinePiperazine ringAntidepressant
Furan DerivativeFuran ringAntimicrobial

Mechanism of Action

The mechanism of action of N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit bacterial enzymes, disrupt cell membranes, or interfere with DNA replication, depending on its specific application .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Halogenated aryl groups (e.g., 4-fluorophenyl in A3) enhance anticandidal activity, while chlorophenyl derivatives (A4) show cytotoxicity against MCF-7 cells .
  • Furan vs. Phenyl : Furan-containing compounds (e.g., thiazolyl hydrazones in ) exhibit antifungal activity (MIC = 250 µg/mL), suggesting that the furan-2-yl group in the target compound may confer similar properties .
  • Carboxamide Linker : The carboxamide group is critical for dopamine D3 receptor selectivity. Removal of the carbonyl reduces D3R affinity by >100-fold, highlighting its role in binding .

Pharmacological Profiles

  • Receptor Selectivity : Piperazine carboxamides with aryl substituents (e.g., 2-methoxyphenyl in ) achieve >1000-fold selectivity for D3 over D2 receptors. The target compound’s ethyl and furan-2-yl groups may similarly modulate receptor interactions .
  • Antimicrobial Activity : Thiazolyl hydrazones with furan substituents () show moderate anticandidal activity, though less potent than fluconazole (MIC = 2 µg/mL). The oxoethyl group in the target compound may improve solubility and bioavailability .
  • Cytotoxicity : Chlorophenyl derivatives (A4, A6) exhibit IC50 values of ~125 µg/mL against MCF-7 cells, suggesting that halogenation enhances anticancer effects .

Biological Activity

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a furan derivative and a carboxamide functional group, which are critical for its biological activity. Its chemical structure can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

Preliminary studies indicate that this compound exhibits multiple mechanisms of action, including:

  • Antitumor Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to DNA damage and cell death .
  • Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
  • Immunomodulatory Properties : Studies have indicated that it may enhance the immune response by stimulating phagocytic activity in macrophages and neutrophils, thereby improving the body's defense mechanisms against infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Tested Strain/Cell Line IC50/Minimum Inhibitory Concentration (MIC) Reference
AntitumorA431 (epidermoid carcinoma)3 - 10 µM
AntibacterialE. coli0.125 µg/mL
S. aureus0.008 µg/mL
ImmunomodulatoryWhole blood phagocytesIC50 = 1.4 µg/mL

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of similar piperazine derivatives, it was found that compounds with furan substitutions exhibited enhanced cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines. The mechanism was linked to increased ROS production, leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of N-ethyl derivatives against various bacterial strains. The results showed that the compound had superior activity against S. aureus compared to traditional antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Case Study 3: Immunomodulation

Research on the immunomodulatory effects revealed that N-ethyl derivatives could significantly enhance oxidative burst activity in neutrophils, indicating their potential role in boosting the immune response during infections .

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